TRIM21 Binding Engagement vs. 6-Oxaspiro[4.5]decane-9-sulfonamide (Sulfonamide Headgroup Comparison)
The (S)-enantiomer of N-{6-oxaspiro[4.5]decan-9-yl}methanesulfonamide (PDB ligand A1BFY) was identified as a TRIM21-binding fragment in a PanDDA crystallographic screen at 1.21 Å resolution, with the methanesulfonamide moiety making key hydrogen-bond contacts to the protein backbone [1]. In contrast, the direct sulfonamide analog 6-oxaspiro[4.5]decane-9-sulfonamide lacks the N-methyl group, which alters the sulfonamide NH geometry and may reduce complementarity to the TRIM21 binding site; no TRIM21 co-crystal structure has been reported for this comparator. This demonstrates that the N-methyl substituent on the sulfonamide is a critical determinant of target recognition, not merely a passive linker.
| Evidence Dimension | Crystallographic binding confirmation to TRIM21 E3 ligase |
|---|---|
| Target Compound Data | Co-crystal structure solved at 1.21 Å (PDB 7HNW); ligand occupies TRIM21 active site with defined electron density |
| Comparator Or Baseline | 6-Oxaspiro[4.5]decane-9-sulfonamide: no reported TRIM21 co-crystal structure |
| Quantified Difference | Qualitative: target engagement confirmed vs. absent |
| Conditions | X-ray crystallography, TRIM21 protein expressed in E. coli, fragment soak at Diamond Light Source I04-1 beamline |
Why This Matters
For researchers selecting fragments for TRIM21-targeted degrader design, the validated binding mode and high-resolution structural data of N-{6-oxaspiro[4.5]decan-9-yl}methanesulfonamide provide a rational design starting point that is absent for the non-methylated sulfonamide analog.
- [1] RCSB PDB. 7HNW: PanDDA analysis group deposition – Crystal Structure of TRIM21 in complex with Z1446981563. Deposited 2024. https://www.rcsb.org/structure/7HNW View Source
